Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride

Physicochemical property modulation pKa tuning CNS drug design

Securing a protected gem-difluorinated piperidine with orthogonal deprotection capability often delays CNS lead optimization. This crystalline HCl salt resolves that gap: • 4,4-gem-difluoro motif reduces piperidine ring basicity by ~7.8 pKa units (LogP ~2.33), enabling late-stage PK tuning without extra stereocenters. • Cbz protection at the 3-amino position permits hydrogenolytic removal orthogonal to Boc, allowing sequential deprotection in complex multi-step sequences. • Validated scaffold for selective D4.4 antagonists (Ki 31 nM, >50-fold vs. D1/D2/D3/D5) and OX1R agonists (>625-fold over OX2R).

Molecular Formula C13H17ClF2N2O2
Molecular Weight 306.73 g/mol
CAS No. 1951441-71-6
Cat. No. B3249554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride
CAS1951441-71-6
Molecular FormulaC13H17ClF2N2O2
Molecular Weight306.73 g/mol
Structural Identifiers
SMILESC1CNCC(C1(F)F)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-7-16-8-11(13)17-12(18)19-9-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H
InChIKeyZWQVCTWOPGTSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride (CAS 1951441-71-6): A Gem-Difluorinated, Cbz-Protected Piperidine Building Block for CNS Drug Discovery


Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride (also referred to as 3-Cbz-Amino-4,4-difluoropiperidine HCl) is a protected, gem‑difluorinated piperidine derivative employed as a chiral or racemic intermediate in medicinal chemistry [1]. The compound combines three structural features relevant to procurement decisions: (i) a 4,4‑gem‑difluoro substitution that markedly reduces piperidine‑ring basicity compared with the non‑fluorinated congener, (ii) a benzyloxycarbonyl (Cbz) protecting group at the 3‑amino position that provides orthogonal deprotection options relative to the widely used tert‑butyloxycarbonyl (Boc) analog, and (iii) presentation as a crystalline hydrochloride salt that ensures defined stoichiometry and enhanced aqueous solubility . These characteristics position the compound as a strategic intermediate for drug‑discovery programs targeting dopamine D4, orexin, and other CNS receptors.

Why Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride Cannot Be Substituted by Generic Piperidine Intermediates


The combination of gem‑difluorination, Cbz protection, and 3‑amino regiochemistry in this compound creates a property profile that is not replicated by any single in‑class analog. Substituting the non‑fluorinated benzyl piperidin-3-ylcarbamate eliminates the >7‑unit pKa reduction conferred by the 4,4‑difluoro motif, fundamentally altering protonation state at physiological pH and downstream pharmacokinetics [1]. Replacing the Cbz group with a Boc group removes the ability to perform orthogonal hydrogenolytic deprotection in the presence of acid‑sensitive functionality, a critical requirement in multi‑step syntheses where both protecting groups are deployed sequentially . Using the free base instead of the hydrochloride salt introduces weighing and solubility variability that complicates reaction stoichiometry and scale‑up reproducibility. Each of these substitutions undermines a specific, quantifiable property that is essential for the intended synthetic route or biological application.

Quantitative Differentiation Evidence: Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride vs. Closest Analogs


Gem-Difluorination Reduces Piperidine Basicity by ΔpKa ≈ 7.8 Units vs. Unsubstituted Piperidine

The 4,4‑gem‑difluoro substitution in the piperidine core of this compound lowers the pKa of the ring nitrogen from approximately 11.0 (unsubstituted piperidine) to approximately 3.15 (4,4‑difluoropiperidine), representing a ΔpKa of roughly 7.85 units [1]. The measured ΔpKa of 3.14–3.15 for 4,4‑difluoropiperidine relative to its non‑fluorinated parent was confirmed in a systematic 2023 study of mono‑ and difluorinated saturated heterocyclic amines [1]. At physiological pH (7.4), piperidine is >99% protonated, while the 4,4‑difluorinated analog is predominantly neutral. This shift alters solubility, passive membrane permeability, and off‑target interactions with hERG and aminergic receptors. In the context of the target compound, the additional electron‑withdrawing Cbz carbamate on the 3‑amino group further attenuates basicity relative to 4,4‑difluoropiperidine itself.

Physicochemical property modulation pKa tuning CNS drug design bioisosterism

Cbz Protection Provides Higher Lipophilicity (LogP ≈ 2.33) vs. Boc Analog (LogP ≈ 1.51), Enabling Differential Membrane Partitioning

The Cbz‑protected target compound exhibits a computed LogP of 2.33, whereas the direct Boc analog (tert‑butyl (4,4‑difluoropiperidin‑3‑yl)carbamate, CAS 1052713‑53‑7) shows a computed LogP of approximately 1.51 . The ΔLogP of approximately 0.82 arises from the larger hydrophobic surface of the benzyl carbamate relative to the tert‑butyl carbamate. This difference is consistent with the generally higher lipophilicity of Cbz‑protected amines compared with their Boc counterparts and translates into slower reverse‑phase chromatography elution (higher retention time) and greater predicted passive membrane permeability for the Cbz form. For CNS drug‑discovery programs where intermediate lipophilicity may influence the properties of downstream final compounds, this LogP difference is a directly quantifiable selection criterion.

Lipophilicity modulation protecting group selection blood-brain barrier penetration LogP optimization

Cbz Group Enables Orthogonal Hydrogenolytic Deprotection: Tolerates Acidic Conditions That Cleave Boc

The Cbz protecting group on the target compound is stable to trifluoroacetic acid (TFA) at room temperature for 2–4 hours, conditions that quantitatively cleave the Boc group [1]. Conversely, Cbz is selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that do not affect Boc . This orthogonal reactivity profile is exploited in synthetic routes that require sequential deprotection: for example, when the 4,4‑difluoropiperidine nitrogen must be elaborated with an acid‑sensitive functional group while the 3‑amino group remains protected. The Boc analog cannot support this sequence because acid‑mediated Boc removal would simultaneously cleave acid‑labile functionality elsewhere in the molecule. This chemical orthogonality is a binary, go/no‑go decision point in route design that cannot be approximated by simple potency or solubility comparisons.

Orthogonal protecting group strategy solid-phase and solution-phase peptide synthesis sequential deprotection multi-step pharmaceutical synthesis

4,4-Difluoropiperidine Core Delivers Potent Dopamine D4 Receptor Antagonism (Ki 31–430 nM) with Selectivity Against D1, D2, D3, and D5 Subtypes

A series of (R)‑4,4‑difluoropiperidine‑based compounds, synthesized via the corresponding Cbz‑protected intermediate that is the target compound of this guide, were evaluated for dopamine D4.4 receptor binding affinity [1]. The most potent analog (8j) displayed a Ki of 31 nM, while multiple other analogs exhibited Ki values between 82 and 430 nM. Critically, compound 8c showed less than 20% inhibition at 10 µM against D1, D2L, D2S, D3, and D5 receptors, confirming that the 4,4‑difluoropiperidine scaffold can achieve >50‑fold functional selectivity for D4 over the other dopamine receptor subtypes [1]. The (R)‑enantiomer was confirmed as the active isomer by X‑ray crystallography. Non‑fluorinated piperidine analogs of comparable structure were not reported with equivalent selectivity, underscoring the role of the gem‑difluoro motif in shaping the D4 pharmacophore.

Dopamine D4 receptor CNS drug discovery Parkinson's disease substance abuse structure-activity relationship

4,4-Difluoropiperidine Core Provides >625-Fold Functional Selectivity for Orexin 1 Receptor (OX1R) over Orexin 2 Receptor (OX2R)

In an optimized series of piperidine ether orexin receptor antagonists, the 4,4‑difluoropiperidine core coupled with a 2‑quinoline ether linkage yielded compounds with >625‑fold functional selectivity for OX1R over OX2R in rat [1]. Specifically, analogs 47 and 51 achieved this selectivity window while maintaining clean off‑target profiles and suitable pharmacokinetic properties for in vivo use as 1‑SORA tool compounds [1]. The corresponding non‑fluorinated or mono‑fluorinated piperidine cores were not reported to achieve comparable selectivity in this chemical series, indicating that the gem‑difluoro substitution is a critical structural determinant for OX1R selectivity. The target compound serves as the Cbz‑protected intermediate in synthetic routes to such orexin receptor antagonists.

Orexin receptor antagonist sleep/wake regulation addiction functional selectivity CNS tool compound

Priority Application Scenarios for Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Dopamine D4 Receptor Antagonists with Subtype Selectivity

Research groups targeting Parkinson's disease L‑DOPA‑induced dyskinesias or substance abuse disorders can use this Cbz‑protected intermediate to access the (R)‑4,4‑difluoropiperidine scaffold, which delivers D4.4 Ki values as low as 31 nM with >50‑fold selectivity against D1, D2, D3, and D5 receptors [1]. The high selectivity window minimizes off‑target dopaminergic effects that have plagued earlier piperazine‑based D4 antagonists.

Synthesis of Orexin 1 Receptor‑Selective Antagonists (1‑SORAs) for in Vivo Pharmacology Studies

The 4,4‑difluoropiperidine core, accessible from this Cbz‑protected intermediate, has been validated to produce >625‑fold functional selectivity for OX1R over OX2R when coupled with a 2‑quinoline ether linkage [2]. This selectivity is essential for dissecting OX1R‑specific effects on sleep, feeding, and reward without OX2R‑mediated wakefulness suppression.

Multi‑Step Synthetic Routes Requiring Orthogonal Amine Protection (Cbz/Boc Pairing)

This HCl salt provides the 3‑amino group in Cbz‑protected form, which is stable to TFA—the standard reagent for Boc removal . This enables synthetic sequences where the piperidine ring nitrogen is Boc‑protected and elaborated under acidic conditions while the 3‑amino group remains masked, followed by neutral hydrogenolytic liberation of the 3‑amine. This orthogonal strategy is essential in the assembly of complex, polyfunctional drug candidates.

Physicochemical Property Optimization in Lead Series: pKa and Lipophilicity Modulation

When a lead series requires piperidine‑ring basicity reduction and lipophilicity increase simultaneously, this compound's 4,4‑difluoro motif provides a ΔpKa of approximately −7.8 relative to piperidine [3] and a LogP of approximately 2.33 , serving as a compact, two‑atom modification that addresses both parameters without introducing additional stereocenters or molecular weight. This makes it suitable for late‑stage lead optimization where minimal structural perturbation is desired.

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